Product packaging for 5-Fluoropyrazolo[1,5-a]pyridine(Cat. No.:)

5-Fluoropyrazolo[1,5-a]pyridine

Cat. No.: B13015371
M. Wt: 136.13 g/mol
InChI Key: SYOAUEYOIWDOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoropyrazolo[1,5-a]pyridine is a fluorinated derivative of the privileged pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic heteroaromatic structure recognized for its significant value in medicinal chemistry and materials science. As a building block, this compound is designed for researchers developing novel small-molecule probes and therapeutic candidates, particularly within kinase inhibitor programs . The incorporation of a fluorine atom at the 5-position is a classic bioisostere strategy that can profoundly influence a molecule's electronic properties, metabolic stability, membrane permeability, and binding affinity, making this compound a versatile intermediate for structure-activity relationship (SAR) studies . The pyrazolo[1,5-a]pyridine core has demonstrated a wide spectrum of biological activities, acting as a key pharmacophore in potent inhibitors for targets such as dopamine receptors, p38 kinase, PI3 kinase, and EP1 receptors . Beyond pharmaceutical applications, analogous pyrazolo[1,5-a]pyridine derivatives have emerged as high-performance fluorophores, exhibiting high quantum yields (φ = 0.64), excellent photostability, and solvatochromic properties desirable for developing fluorescent cellular probes, including those for monitoring pH in acidic organelles and imaging lipid droplets . The structural similarity of this core to other nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines, which are established fluorophores with tunable absorption and emission behaviors, further underscores its potential in optoelectronics and bioimaging . This product is offered as a high-purity chemical building block for use in discovery research. It is supplied For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B13015371 5-Fluoropyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H

InChI Key

SYOAUEYOIWDOIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5 Fluoropyrazolo 1,5 a Pyridine Derivatives

Exploration of Electrophilic and Nucleophilic Reactivity

The pyrazolo[1,5-a]pyridine (B1195680) ring system is a fused heterocyclic compound combining a π-excessive pyrazole (B372694) ring with a π-deficient pyridine (B92270) ring. The fluorine atom at the 5-position, being highly electronegative, further deactivates the pyridine ring towards electrophilic attack through a strong inductive effect (-I). Conversely, this electron-withdrawing nature enhances the susceptibility of the pyridine moiety to nucleophilic aromatic substitution (SNAr).

Electrophilic Substitution: Generally, electrophilic substitution on the parent pyrazolo[1,5-a]pyridine occurs preferentially on the electron-rich pyrazole ring, typically at the C3 position. For 5-Fluoropyrazolo[1,5-a]pyridine, this preference is expected to be even more pronounced. The deactivating effect of the fluorine atom makes electrophilic attack on the pyridine ring (C4, C6, C7) highly unfavorable. Reactions such as nitration and halogenation would be directed almost exclusively to the C3 position, and potentially the C2 position depending on the reaction conditions and other substituents present on the pyrazole ring.

Nucleophilic Substitution: The 5-fluoro substituent significantly activates the pyridine ring for nucleophilic attack. The positions most susceptible to nucleophilic substitution are ortho and para to the fluorine atom and the ring nitrogen, namely the C4 and C6 positions. However, in the pyrazolo[1,5-a]pyridine system, the positions of interest are C5 and C7. The presence of a good leaving group, such as a halogen, at the C7 position makes it a prime site for nucleophilic aromatic substitution. The fluorine at C5 would facilitate such reactions by stabilizing the negatively charged Meisenheimer intermediate. Nucleophiles like amines, alkoxides, and thiolates can be introduced at these activated positions. For instance, the reaction of 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) derivatives with nucleophiles demonstrates selective substitution, often at the more reactive C7 position first, followed by substitution at C5 under more forcing conditions. A similar reactivity pattern can be anticipated for analogous this compound derivatives bearing a leaving group at C7.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound derivatives is crucial for controlling reaction outcomes and designing synthetic routes.

Identification and Role of Intermediate Species

In many transformations of pyrazolo[1,5-a]pyridine derivatives, the formation of specific intermediates dictates the final product.

Meisenheimer Complexes: During nucleophilic aromatic substitution reactions on this compound, the formation of a Meisenheimer complex is a key step. The attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring generates a resonance-stabilized anionic intermediate. The strong electron-withdrawing fluorine atom at the 5-position plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.

N-Ylides: The synthesis of the pyrazolo[1,5-a]pyridine core often proceeds via the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes. These ylides are typically generated in situ by the deprotonation of N-aminopyridinium salts. The substituents on the pyridine ring can influence the stability and reactivity of these ylide intermediates.

Palladium Intermediates: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, organopalladium intermediates are central to the catalytic cycle. For instance, in a Suzuki coupling to introduce an aryl group at the C3 position of a 3-bromo-5-fluoropyrazolo[1,5-a]pyridine, the catalytic cycle would involve oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound derivatives is finely tuned by the electronic and steric properties of other substituents on the ring system.

Electronic Effects: The fluorine atom at C5 exerts a powerful electron-withdrawing effect, which deactivates the entire ring system towards electrophiles but activates it towards nucleophiles. The magnitude of this effect can be modulated by other substituents.

Electron-donating groups (EDGs) , such as amino or methoxy (B1213986) groups, on the pyrazole ring (e.g., at C2 or C3) can increase the nucleophilicity of the pyrazole moiety, facilitating electrophilic substitution at that ring. An EDG on the pyridine ring could partially counteract the deactivating effect of the fluorine atom, though this is less common.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would further deactivate the ring system towards electrophilic attack. An EWG on the pyridine ring, in conjunction with the 5-fluoro substituent, would strongly activate the ring for nucleophilic aromatic substitution.

The table below summarizes the expected effects of substituents on the reactivity of the this compound core.

Substituent PositionSubstituent TypeEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Pyrazole Ring (C2, C3)Electron-DonatingActivatingDeactivating (relative to pyridine ring)
Pyrazole Ring (C2, C3)Electron-WithdrawingDeactivatingActivating (relative to pyridine ring)
Pyridine Ring (C4, C6, C7)Electron-DonatingActivating (counteracts F)Deactivating
Pyridine Ring (C4, C6, C7)Electron-WithdrawingDeactivatingActivating

Steric Effects: Steric hindrance can play a significant role in directing the outcome of reactions. Large, bulky substituents adjacent to a reactive site can impede the approach of a reagent. For example, a bulky substituent at the C4 position of this compound could hinder nucleophilic attack at the C5 position. Similarly, in cross-coupling reactions, the size of both the substituent on the pyrazolo[1,5-a]pyridine ring and the incoming group can influence the reaction efficiency.

Cascade and Domino Reactions in this compound Synthesis

Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot. These reactions involve a sequence of intramolecular and/or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

A plausible cascade approach to fluorinated pyrazolo[1,5-a]pyridines could involve a one-pot silver-catalyzed cascade cyclization. rsc.org For instance, the reaction of an appropriately substituted N-aminopyridine with a fluorinated alkyne could proceed through a sequence of steps including nucleophilic attack, cyclization, and aromatization to afford the desired this compound derivative.

Another potential cascade synthesis could involve the reaction of a fluorinated N-aminopyridinium ylide with a Michael acceptor. This could initiate a sequence of Michael addition, intramolecular cyclization, and subsequent aromatization (often through oxidation) to construct the fused heterocyclic system. The regiochemistry of the final product would be determined by the substitution patterns on both the ylide and the Michael acceptor.

The table below outlines a hypothetical cascade reaction for the synthesis of a this compound derivative.

StepReaction TypeReactantsIntermediate/Product
1Ylide FormationN-amino-6-fluoropyridinium salt + BaseN-(6-fluoropyridin-1-io)amido-1-ide
2Michael AdditionYlide + α,β-unsaturated ketoneZwitterionic adduct
3Intramolecular CyclizationZwitterionic adductDihydropyrazolopyridine derivative
4Aromatization (Oxidation)Dihydropyrazolopyridine derivativeThis compound derivative

Computational and Theoretical Investigations of 5 Fluoropyrazolo 1,5 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 5-fluoropyrazolo[1,5-a]pyridine, such calculations would offer deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not published, research on the broader class of pyrazolo[1,5-a]pyrimidines reveals key electronic features that are applicable.

The introduction of a fluorine atom at the 5-position of the pyrazolo[1,5-a]pyridine (B1195680) core is expected to significantly influence its electronic properties. Fluorine is a highly electronegative atom, and its presence would induce a strong electron-withdrawing effect. This would lower the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability.

Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have shown that the electronic distribution can be finely tuned by substituents. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups, such as the fluorine in our case, lower both HOMO and LUMO levels. The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of these orbitals.

A hypothetical DFT analysis of this compound would likely reveal a polarization of the electron density towards the fluorine atom, creating a region of partial negative charge around it and corresponding regions of partial positive charge elsewhere in the molecule. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Predicted Effects of 5-Fluoro Substitution on the Electronic Properties of Pyrazolo[1,5-a]pyridine based on General Chemical Principles

PropertyEffect of 5-Fluoro SubstitutionRationale
HOMO EnergyLoweredInductive electron-withdrawing effect of fluorine.
LUMO EnergyLoweredInductive electron-withdrawing effect of fluorine.
HOMO-LUMO GapPotentially IncreasedStrong stabilization of orbitals by the electronegative fluorine atom.
Dipole MomentIncreasedSignificant charge separation due to the C-F bond.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules, such as their absorption and emission spectra. For fluorescent molecules, TD-DFT can predict the energies of electronic transitions, which correspond to the wavelengths of light absorbed and emitted.

In the context of this compound, TD-DFT calculations would be essential to predict its photophysical properties. The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The energy of these transitions dictates the color of light the molecule absorbs.

Research on pyrazolo[1,5-a]pyrimidine-based fluorophores has demonstrated that substitutions on the heterocyclic core can dramatically alter their absorption and emission characteristics. While a fluorine atom itself is not a chromophore, its strong inductive effect can modify the energies of the molecular orbitals involved in the electronic transitions. This can lead to a shift in the absorption and emission maxima, a phenomenon known as a hypsochromic (blue) or bathochromic (red) shift. Given fluorine's electron-withdrawing nature, a hypsochromic shift in the main absorption band of the pyrazolo[1,5-a]pyridine core might be anticipated.

Furthermore, TD-DFT can provide insights into the nature of the excited states, for instance, whether they have significant charge-transfer character. This is particularly relevant for the design of fluorescent probes and materials for optoelectronics.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby gaining a detailed understanding of how a reaction proceeds.

For this compound, computational studies could be employed to investigate various chemical transformations. For example, the synthesis of this compound and its derivatives could be modeled to optimize reaction conditions and predict potential side products. The presence of the fluorine atom could influence the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyrazolo[1,5-a]pyridine ring system.

Moreover, if this compound were to be used as a building block in the synthesis of more complex molecules, computational elucidation of the reaction mechanisms of its subsequent transformations would be invaluable for synthetic planning.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or a nucleic acid. These methods are central to modern drug discovery and development.

Prediction of Ligand-Target Interaction Modes

Molecular docking simulations could predict the preferred binding orientation and conformation of this compound within the active site of a target protein. Although specific docking studies for this compound are not published, its structural motif is found in molecules designed as inhibitors for various protein targets. For instance, the pyrazolo[1,5-a]pyridine scaffold is a key component of inhibitors of Bmi-1, a protein implicated in cancer.

In a hypothetical docking study, the this compound moiety would be positioned within the binding pocket of a target protein. The fluorine atom, with its ability to form halogen bonds and other non-covalent interactions, could play a crucial role in the binding affinity and selectivity. The nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the protein's active site. The planar aromatic structure of the ring system would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues.

The output of a docking simulation would be a binding score, which estimates the binding affinity, and a predicted binding pose, which provides a 3D model of the ligand-target complex. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Conformational Analysis and Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational flexibility is limited. The fused ring system is largely planar.

However, if substituents were to be introduced at other positions, for example, a flexible alkyl chain, then conformational analysis would become more important. Computational methods can be used to identify the low-energy conformations of the molecule, which are the most likely to be populated at physiological temperatures. Understanding the accessible conformations is crucial because the biologically active conformation is the one that binds to the target protein.

Even for the rigid core of this compound, computational methods can provide information on subtle conformational preferences and the energy barriers to any possible ring puckering, although significant puckering is not expected for this aromatic system. This foundational understanding of its conformational landscape is a prerequisite for accurate molecular docking and the interpretation of its biological activity.

Advanced Applications of the 5 Fluoropyrazolo 1,5 a Pyridine Scaffold in Chemical Biology and Material Science

Development of Molecular Probes and Chemosensors

The inherent fluorescence of the pyrazolo[1,5-a]pyridine (B1195680) core makes it an attractive candidate for the design of molecular probes and chemosensors. nih.govrsc.org These tools are crucial for studying dynamic intracellular processes and for the detection of specific analytes in biological and environmental systems. nih.govrsc.org The scaffold's small size, efficient synthesis routes, and the ease of functionalization allow for the creation of a diverse library of fluorescent compounds with tailored properties. nih.gov

A key advantage of the pyrazolo[1,5-a]pyridine scaffold is the high tunability of its photophysical properties. nih.gov Novel heterocyclic cores with modular functional groups provide the flexibility to control characteristics like emission wavelength and brightness with minimal synthetic effort. researchgate.net By strategically modifying the core structure, researchers can fine-tune the fluorescence to suit specific applications, from bioimaging to materials science. nih.govrsc.org

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a pronounced feature of certain pyrazolo[1,5-a]pyridine derivatives. This behavior is often indicative of an intramolecular charge transfer (ICT) process, where the molecule has a greater dipole moment in the excited state than in the ground state. semanticscholar.org

For instance, a class of fluorophores based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) core, named fluoremidine (FD), exhibits excellent solvatochromism. researchgate.netrsc.org These compounds show "turn-on" fluorescence in lipophilic (nonpolar) environments, a property that is highly valuable for designing probes that selectively highlight specific cellular compartments. researchgate.netrsc.org The bathochromic (red) shifts observed with increasing solvent polarity confirm that these molecules undergo ICT and exhibit positive solvatochromism. semanticscholar.org

Table 1: Solvatochromic Properties of a Pyrazolo[1,5-a]pyridine-based Dye

Solvent Polarity (ET(30)) Emission Max (λem)
Cyclohexane 30.9 459 nm
Toluene 33.9 485 nm
Dichloromethane 40.7 525 nm
Acetone 42.2 545 nm
Acetonitrile 45.6 555 nm
Methanol 55.4 572 nm

This table illustrates the shift in maximum fluorescence emission wavelength of a representative pyrazolo[1,5-a]pyridine derivative in solvents of varying polarity.

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter for molecular probes. High quantum yields are desirable for achieving bright signals and high sensitivity. The pyrazolo[1,5-a]pyridine scaffold has been shown to be a basis for fluorophores with exceptionally high quantum yields. nih.govbohrium.com

One study reported a pyrazolo[1,5-a]pyridine carboxylic acid derivative designed as a pH probe that exhibited a high quantum yield of 0.64 in acidic conditions (pH 2.4). nih.govrsc.org In another comprehensive study on a family of pyrazolo[1,5-a]pyrimidines, researchers demonstrated that the quantum yield could be tuned dramatically, with values ranging from 0.01 to as high as 0.97, depending on the chemical substituents. nih.gov This wide range underscores the scaffold's potential for creating highly efficient fluorescent materials. nih.govrsc.org

Table 2: Selected Quantum Yields of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Compound Substituent at Position 7 Quantum Yield (ΦF) in Dichloromethane
4a 4-Pyridyl 0.81
4c 4-Nitrophenyl 0.01
4d Phenyl 0.63
4e 4-Methoxyphenyl 0.97
4f 4-(Dimethylamino)phenyl 0.89

Data adapted from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, demonstrating the impact of substituents on fluorescence efficiency. nih.gov

The photophysical properties of the pyrazolo[1,5-a]pyridine scaffold are highly dependent on the nature and position of its chemical substituents. nih.gov Attaching different functional groups allows for precise control over absorption and emission wavelengths, as well as fluorescence intensity.

Studies have shown that introducing electron-donating groups (EDGs) at specific positions on the fused ring system can significantly improve both absorption and emission. nih.gov For example, in a series of 7-aryl-pyrazolo[1,5-a]pyrimidines, derivatives with EDGs like a methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) group at the 7-position exhibited high quantum yields (0.97 and 0.89, respectively). nih.govrsc.org Conversely, attaching a strong electron-withdrawing group (EWG) like a nitro (-NO₂) group resulted in a near-total quenching of fluorescence, with a quantum yield of just 0.01. nih.gov This strong correlation between the electronic nature of the substituent and the resulting optical properties is attributed to the modulation of the intramolecular charge transfer (ICT) process. nih.gov Similarly, an N,N-dimethylamino group has been shown to be crucial for controlling fluorescence brightness and emission wavelength in other pyrazolo[1,5-a]pyridine-based systems. researchgate.netrsc.org

The favorable photophysical properties of pyrazolo[1,5-a]pyridine derivatives, including high quantum yields and environmental sensitivity, make them powerful tools for fluorescence imaging. researchgate.net They have been successfully employed to visualize sub-cellular structures and monitor dynamic processes within living cells. nih.govrsc.org

A prominent application is the imaging of lipid droplets (LDs), which are important organelles involved in lipid metabolism and various diseases. researchgate.netsemanticscholar.org Probes based on the pyrazolo[1,5-a]pyridine-fused pyrimidine core have been designed to specifically accumulate in the nonpolar environment of LDs. researchgate.netrsc.org Their "turn-on" fluorescence in such lipophilic environments allows for high-contrast imaging of LDs against the aqueous cytoplasm. researchgate.netrsc.org These probes offer a reliable method to study the real-time dynamics of LDs, which is crucial for understanding their role in metabolic disorders. semanticscholar.org

The tunability of the pyrazolo[1,5-a]pyridine scaffold has been leveraged to create chemosensors that exhibit a fluorescent response to specific analytes like protons (H⁺) or metal ions. bohrium.comrsc.org These sensors typically operate via an ICT mechanism, where the binding of an analyte alters the electronic structure of the fluorophore, leading to a change in fluorescence intensity or color. nih.gov

A novel pH probe based on a pyrazolo[1,5-a]pyridine carboxylic acid was developed for detecting highly acidic environments. nih.govbohrium.com This probe is weakly fluorescent at neutral pH but becomes intensely fluorescent in acidic conditions, with a nearly seven-fold increase in intensity between pH 5.2 and 2.4. nih.gov It demonstrated a rapid response time of less than 10 seconds, high selectivity, and a high quantum yield (0.64), making it suitable for monitoring pH changes within acidic organelles like lysosomes or in specialized environments such as the stomach. nih.govrsc.org The development of such sensors highlights the potential of the pyrazolo[1,5-a]pyridine framework in creating tools for chemical and biological sensing applications. nih.gov

Fluorescent Properties and Tunability

Role as a Privileged Scaffold in Protein Kinase Inhibitor Research

The pyrazolo[1,5-a]pyridine scaffold is a significant structure in medicinal chemistry, particularly in the development of protein kinase inhibitors for targeted cancer therapy. nih.gov Protein kinases are crucial regulators of cellular signaling, and their disruption is a common feature in cancers, making them important targets for small-molecule inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine core, a related and extensively studied scaffold, has been identified as an effective inhibitor of various protein kinases. nih.gov Its versatility and potential for structural modification make it an ideal candidate for developing new generations of protein kinase inhibitors. nih.gov The pyrazolo[1,5-a]pyridine core has been a key component in the discovery of inhibitors for several kinases, including the RET kinase inhibitor selpercatinib, which is approved for treating non-small cell lung cancer and thyroid cancer. nih.gov

Rational Design Strategies for Kinase Inhibitors

The design of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]pyridine scaffolds often involves strategic structural optimization to enhance biological activity and selectivity. nih.gov A key strategy involves modifying the core structure to improve interactions with the target kinase. For instance, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core has been shown to significantly improve potency due to favorable hydrogen bonding interactions with the hinge residues of the kinase. nih.gov

Further design strategies focus on the introduction of various substituents at specific positions of the scaffold. The introduction of a methoxy group at the C-3 position of a pyrazolopyridine can lead to improved cellular activity. nih.gov Similarly, the incorporation of fluorine atoms can enhance interactions with specific residues in the kinase's active site, such as Asn655 in Tropomyosin receptor kinases (Trk). mdpi.com These modifications are often guided by molecular docking simulations, which help to predict the binding modes of the synthesized compounds and compare them with known inhibitors. nih.gov The goal is to develop compounds that are not only potent but also possess good drug-like properties for potential clinical advancement. nih.gov

Inhibition of Specific Kinases (e.g., TrkA, TrkB, TrkC, CDK2, EGFR, B-Raf, MEK)

Derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have demonstrated inhibitory activity against a range of protein kinases critical in cancer progression.

Trk Kinases: The pyrazolo[1,5-a]pyrimidine framework is prominent in the development of inhibitors for Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are therapeutic targets for solid tumors. nih.govnih.gov Several synthesized compounds based on this scaffold exhibit potent inhibition of Trk activity, with some showing IC50 values of less than 1 nM against TrkA, TrkB, and TrkC. nih.gov For example, compounds featuring a macrocyclic structure inspired by Repotrectinib have shown potent inhibition of cell proliferation in TRKA KM12 cells with IC50 values as low as 0.1 nM. mdpi.comnih.gov

CDKs: Cyclin-dependent kinases (CDKs) are key regulators of cell proliferation and apoptosis, and their abnormal activity is a hallmark of cancer. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs. One such compound, BS-194, selectively inhibits CDK2, CDK1, CDK5, CDK7, and CDK9 with IC50 values of 3, 30, 30, 250, and 90 nmol/L, respectively. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is also being explored for the development of dual inhibitors targeting both CDK2 and TRKA. nih.gov

EGFR, B-Raf, and MEK: The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its inhibitory effects on kinases within the MAPK/ERK pathway, such as EGFR, B-Raf, and MEK. nih.govrsc.org These kinases are frequently mutated or overexpressed in various cancers, including melanoma and non-small cell lung cancer. nih.govnih.govnih.gov Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC), while those inhibiting B-Raf and MEK are particularly relevant for melanoma. nih.gov Combination therapies using RAF, MEK, and EGFR inhibitors have led to improved antitumor activity in cancers with BRAF V600E mutations. nih.gov

Compound/Derivative SeriesTarget KinaseInhibitory Concentration (IC50/GI50)Cell LineSource
Substituted amino PP compounds (25, 26, 27)TrkA, TrkB, TrkC< 1 nM- nih.gov
Macrocyclic PP derivative (23)TRKA0.1 nM (cell proliferation)KM12 mdpi.comnih.gov
Macrocyclic PP derivative (24)TRKA0.2 nM (cell proliferation)KM12 mdpi.comnih.gov
BS-194 (4k)CDK23 nmol/L- nih.gov
BS-194 (4k)CDK130 nmol/L- nih.gov
BS-194 (4k)CDK530 nmol/L- nih.gov
BS-194 (4k)CDK990 nmol/L- nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (7b)TrKA0.064 ± 0.0037 μg/ml- researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative (16c)TrKA0.064 ± 0.0037 μg/ml- researchgate.net

Structure-Activity Relationship (SAR) Insights through Scaffold Modification

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.govnih.gov These studies highlight how different substituents on the core scaffold influence their inhibitory activity and selectivity.

In the context of antitubercular agents, exploration of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold identified key pharmacophore features that led to substantial improvements in activity. nih.gov For corticotropin-releasing factor 1 (CRF1) receptor antagonists, SAR studies of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines led to the identification of a compound with potent in vitro activity and excellent drug-like properties. nih.gov These examples demonstrate that systematic modification of the pyrazolo[1,5-a]pyridine scaffold is a powerful strategy for developing potent and selective modulators of biological targets.

Applications in Other Biological Modulations (In Vitro Studies)

Beyond their role as kinase inhibitors, derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated a broad range of other biological activities in in vitro studies. These compounds have been evaluated for their general enzymatic inhibitory activity and their ability to suppress the growth of various cancer cell lines.

General Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit enzymes other than protein kinases. A series of these compounds exhibited inhibitory activity against α-glucosidase and α-amylase, with IC50 values ranging from 7.44 ± 0.07 to 14.75 ± 0.15 μg/mL for α-glucosidase and 21.05 ± 0.17 to 31.43 ± 0.11 μg/mL for α-amylase. researchgate.net One particular derivative with a 5-nitrofuran substitution showed the most potent inhibition against both enzymes. researchgate.net

In another study, pyrazolo[1,5-a]pyrimidine-based compounds were evaluated for their anti-diabetic, anti-Alzheimer, and anti-arthritic activities. nih.gov One of the tested compounds demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, and it also displayed an acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.gov These findings suggest that the pyrazolo[1,5-a]pyrimidine scaffold can serve as a template for the development of inhibitors for a variety of enzymes.

Antiproliferative Effects on Cancer Cell Lines

A significant application of pyrazolo[1,5-a]pyridine and its related scaffolds is in the development of anticancer agents, owing to their antiproliferative effects on various cancer cell lines. arabjchem.org Novel phosphanylidene compounds derived from pyridine (B92270) have shown significant cytotoxic effects against the HL-60 leukemia cell line, with some achieving IC50 values lower than 12 µg/ml. One of these compounds exhibited the highest antiproliferative potency across lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines.

Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated potent antiproliferative activity. The CDK inhibitor BS-194 showed activity against 60 different cancer cell lines with a mean GI50 of 280 nmol/L. nih.gov Another study on pyrazolo[1,5-a]pyrimidine derivatives reported antitumor activity against the HCT-116 colorectal cancer cell line, with one compound showing an IC50 of 58.44 ± 3.8% µg/mL. bau.edu.lb Furthermore, a pyrazolo[1,5-a]pyrimidine derivative with a broad-spectrum anticancer activity achieved a mean growth inhibition of 43.9% across 56 cell lines. nih.gov

Compound/Derivative SeriesCancer Cell LineActivity (IC50/GI50)Source
Phosphanylidene pyridine derivative (5a)HL-60 (Leukemia)< 12 µg/ml
Phosphanylidene pyridine derivative (6)HL-60 (Leukemia)< 12 µg/ml
Phosphanylidene pyridine derivative (5b)HL-60 (Leukemia)< 12 µg/ml
BS-194 (4k)60 cancer cell lines (mean)280 nmol/L nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (2)HCT-116 (Colorectal)58.44 ± 3.8% µg/mL bau.edu.lb
Pyrazolo[1,5-a]pyrimidine derivative (6n)56 cancer cell lines (mean growth inhibition)43.9% nih.gov

Modulation of Cellular Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have been identified as potent modulators of various cellular signaling pathways, which are crucial in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), are vital components of cellular signaling pathways that govern cell survival, differentiation, and growth. nih.gov Dysregulation of Trk signaling is implicated in the progression of various solid tumors. nih.gov Certain pyrazolo[1,5-a]pyrimidine derivatives have emerged as effective Trk inhibitors, highlighting the potential of this scaffold in developing targeted cancer therapies. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine core is essential for binding to the hinge region of the kinase domain, a critical interaction for inhibitory activity. nih.gov The introduction of a fluorine atom can enhance binding affinity through favorable interactions with amino acid residues in the active site. nih.gov

Furthermore, compounds based on the pyrazolo[1,5-a]quinazoline scaffold, a related heterocyclic system, have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB). nih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB, these compounds can effectively suppress the production of pro-inflammatory mediators. nih.gov Molecular modeling studies have suggested that these compounds may also target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are critical upstream regulators of inflammatory signaling pathways. nih.gov

In Vitro Interaction with DNA and RNA

The interaction of small molecules with nucleic acids, such as DNA and RNA, is a fundamental mechanism for many anticancer and antiviral drugs. While specific studies on the interaction of 5-fluoropyrazolo[1,5-a]pyridine with DNA and RNA are limited, research on the broader class of pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights.

Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can interact with calf thymus DNA (CT-DNA). These interactions have been investigated using various biophysical techniques, including electronic absorption spectroscopy, viscosity measurements, and thermal denaturation studies. Computational modeling and molecular docking studies suggest that these compounds can bind to the grooves of the DNA double helix. The preferred mode of binding, whether in the major or minor groove, can be influenced by the specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold and the nucleotide sequence of the DNA. For instance, some derivatives show a preference for the minor groove in both AT- and GC-rich sequences, while others may favor the major groove. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Anti-infectious Activities (e.g., antibacterial, antifungal, antiviral)

The this compound scaffold and its analogs have demonstrated significant potential as anti-infectious agents, exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.

Antibacterial Activity:

Numerous studies have reported the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have displayed potent activity against clinically relevant strains such as Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The presence of a fluorine atom can enhance the antibacterial potency of these compounds.

Antifungal Activity:

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been evaluated for their antifungal activity against various phytopathogenic fungi. Compounds have shown inhibitory effects against the mycelial growth of fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. The structure-activity relationship studies indicate that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring are crucial for their antifungal efficacy.

Antiviral Activity:

The pyrazolo[1,5-a]pyridine scaffold has been investigated for its antiviral properties, particularly against herpesviruses. A series of pyrazolo[1,5-a]pyridine derivatives have been synthesized and shown to be potent inhibitors of herpes simplex virus (HSV) replication. The antiviral activity of these compounds is often comparable to or even better than that of established antiviral drugs like acyclovir. The substituent at the C3 position of the pyrazolo[1,5-a]pyridine ring has been identified as a key determinant of antiviral potency.

Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Bacterial Strain Activity (MIC in µg/mL) Reference
Derivative 1 S. aureus 0.187 - 0.375
Derivative 1 E. faecalis 0.187 - 0.375
Derivative 1 P. aeruginosa 0.187 - 0.375
Derivative 2 Gram-positive strains 0.125
Derivative 2 Gram-negative bacteria 0.062 - 0.25

Table 2: Antifungal Activity of Selected 6,7-diarylpyrazolo[1,5-a]pyrimidines

Compound Fungal Strain Activity (EC50 in µg/mL) Reference
4j A. solani 17.11
4h Cytospora sp. 27.32
4h F. solani 21.04

Anti-inflammatory Properties

Chronic inflammation is a key contributor to the pathogenesis of a wide range of diseases. The pyrazolo[1,5-a]pyridine scaffold and its analogs have emerged as promising candidates for the development of novel anti-inflammatory agents.

As mentioned previously, pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov By screening a library of these compounds, several derivatives were identified with potent anti-inflammatory activity in a cell-based assay, with IC50 values in the low micromolar range. nih.gov The heteroaromatic pyrazolo[1,5-a]quinazoline scaffold was found to be more effective than its partially saturated counterparts. nih.gov

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key signaling molecules, including MAPKs. nih.gov The ability to target multiple nodes in the inflammatory cascade makes the pyrazolo[1,5-a]pyridine and related scaffolds attractive for the development of new therapeutics for inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the regioselective synthetic strategies for 5-fluoropyrazolo[1,5-a]pyridine derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : A one-pot, three-step synthesis using β-enaminones and fluorinated amines under microwave irradiation achieves regioselectivity at position 6. Catalyst choice (e.g., CuBr/1,10-phenanthroline) and solvent-free conditions improve yields (70–93%) while minimizing byproducts . For fluorination, direct C–H functionalization with Selectfluor® or electrophilic fluorinating agents at controlled temperatures (60–80°C) ensures selectivity .

Q. How can NMR and HRMS be optimized to characterize this compound derivatives?

  • Methodological Answer : Use 19F^{19}\text{F}-NMR to confirm fluorine incorporation (δ ≈ -120 to -150 ppm). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should focus on splitting patterns near the fluorinated position (e.g., coupling constants 3JHF^3J_{H-F} = 8–12 Hz). HRMS analysis in ESI+ mode with sodium adducts ([M+Na]+^+) improves sensitivity for low-molecular-weight derivatives. Match experimental and calculated isotopic patterns to verify purity .

Q. What safety protocols are critical when handling fluorinated pyrazolo[1,5-a]pyridine intermediates?

  • Methodological Answer : Use gloveboxes for air-sensitive fluorination reactions. Wear nitrile gloves and FFP3 masks to avoid inhalation of volatile fluorinated byproducts. Quench reaction waste with aqueous NaHCO3_3 to neutralize HF, and store hazardous residues separately for professional disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -F, -NO2_2) at position 5 affect the photophysical properties of pyrazolo[1,5-a]pyridine-based fluorophores?

  • Methodological Answer : Fluorine at position 5 enhances intramolecular charge transfer (ICT) by polarizing the π-system, increasing Stokes shifts (Δλ ≈ 80–120 nm). Compare TD-DFT calculations (HOMO-LUMO gaps) with experimental UV/Vis and fluorescence spectra. Substituents like -NO2_2 reduce quantum yields (QY ≈ 0.2–0.4) due to non-radiative decay but improve pH stability in acidic conditions .

Q. What mechanistic insights explain contradictions in catalytic efficiency between palladium and silver-mediated cyclization for 2-substituted derivatives?

  • Methodological Answer : Pd(PPh3_3)4_4 facilitates oxidative addition to alkenyl halides but struggles with steric hindrance at position 2. Silver salts (Ag2_2CO3_3) promote ligand-free cyclization via σ-activation, enabling higher yields (85% vs. 60%) for bulky substituents. Monitor reaction progress via in situ IR to identify intermediates and optimize catalyst loading .

Q. How can computational modeling guide the design of this compound derivatives with enhanced antifungal activity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to fungal CYP51 enzymes. Correlate substituent electronegativity (e.g., -F vs. -Cl) with inhibition constants (Ki_i). Validate predictions via in vitro assays against Fusarium graminearum, using amphotericin B as a control. Substituents at position 7 (e.g., -Br) improve logP values for membrane penetration .

Q. What green chemistry metrics validate the sustainability of microwave-assisted synthesis for fluorinated pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Calculate reaction mass efficiency (RME = 40–53%) and E-factors (0.3–0.7) for solvent-free protocols. Compare energy consumption (kW·h/mol) between microwave (30 min, 100°C) and conventional heating (6 hr, 120°C). Microwave methods reduce waste by 60% and improve atom economy (85–93%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.